A Technical Guide to 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride: A Versatile Building Block in Peptide and Medicinal Chemistry
A Technical Guide to 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride: A Versatile Building Block in Peptide and Medicinal Chemistry
This guide provides an in-depth technical overview of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a key building block for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and field-proven experience.
Core Compound Identification and Properties
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is a bifunctional molecule featuring a pyrrolidine ring with a primary amine at the 3-position and the pyrrolidine nitrogen protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for its directional incorporation into larger molecules, particularly peptides, where the Fmoc group serves as a temporary protecting group for the α-amino function.[1]
Chemical Identity and Physicochemical Properties
A solid understanding of the physicochemical properties of this reagent is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 811841-92-6 | [2] |
| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [2] |
| Molecular Weight | 344.84 g/mol | [2] |
| Appearance | White to yellow solid | |
| Melting Point | Not consistently reported. For reference, the related compound (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine has a melting point of 172-180 °C. | [3] |
| Storage Temperature | 2-8 °C |
Solubility Insights:
The Strategic Role in Synthesis: A Field Perspective
The unique structural features of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride make it a valuable tool in the synthesis of modified peptides and other complex organic molecules.
A Scaffold for Conformational Constraint in Peptides
The incorporation of the pyrrolidine ring into a peptide backbone introduces a significant conformational constraint.[7] Unlike linear amino acids, the cyclic nature of the pyrrolidine ring restricts the available dihedral angles (phi and psi) of the peptide backbone, leading to more predictable and stable secondary structures such as β-turns and helices.[7] This pre-organization of the peptide structure can lead to several desirable properties in drug development:
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Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and specificity.
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Increased Proteolytic Stability: The non-natural amino acid structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group is central to the utility of this compound in modern peptide synthesis.[5] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS.[8] The base-lability of the Fmoc group allows for its selective removal under mild conditions (typically with piperidine in DMF), while the acid-labile side-chain protecting groups (like tBu) remain intact.[1] This orthogonality is the cornerstone of stepwise peptide chain elongation.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, providing not just the steps, but the rationale behind them.
Synthesis of (S)-3-Amino-1-N-Fmoc-pyrrolidine Precursor
A common synthetic route to the chiral pyrrolidine core starts from readily available chiral precursors like trans-4-hydroxyl-L-proline. A representative multi-step synthesis to obtain the key intermediate, (S)-3-aminopyrrolidine, is outlined below. This intermediate would then be reacted with an Fmoc-donating reagent to yield the title compound.
Diagram 1: Synthetic Pathway for (S)-3-Aminopyrrolidine Dihydrochloride
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="trans-4-hydroxyl-L-proline"]; B [label="(R)-3-hydroxypyrrolidine"]; C [label="N-Boc-(R)-3-hydroxypyrrolidine"]; D [label="N-Boc-(R)-3-sulfonyloxypyrrolidine"]; E [label="N-Boc-(S)-3-azidopyrrolidine"]; F [label="N-Boc-(S)-3-aminopyrrolidine"]; G [label="(S)-3-aminopyrrolidine dihydrochloride"];
A -> B [label="Decarboxylation"]; B -> C [label="N-Boc Protection"]; C -> D [label="Sulfonylation"]; D -> E [label="SN2 with Azide (Inversion)"]; E -> F [label="Reduction"]; F -> G [label="Deprotection"]; }
A representative synthetic scheme for the precursor of the title compound.[9]
Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a 3-aminopyrrolidine residue on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide resin (or other suitable resin)
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3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
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Fmoc-protected amino acids
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Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
Diagram 2: Fmoc-SPPS Cycle for Incorporation of 3-Amino-1-N-Fmoc-pyrrolidine
Workflow for incorporating the aminopyrrolidine building block.[8][10]
Step-by-Step Procedure:
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Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes. Drain the DMF.[11]
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete deprotection. Drain the solution.[1]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the Fmoc-piperidine adduct.[10]
-
-
Coupling of 3-Amino-1-N-Fmoc-pyrrolidine:
-
In a separate vial, dissolve 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride (0.4 mmol, 4 equivalents), HATU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the solution to neutralize the hydrochloride salt and activate the coupling agent.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Causality: The use of a potent coupling agent like HATU is recommended, as the coupling of subsequent amino acids to the secondary amine of the incorporated pyrrolidine can be sterically hindered and may proceed slower than couplings to primary amines.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
Monitoring the Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount.
-
Hazard Identification: 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat (P280).
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8 °C.
Conclusion and Future Perspectives
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is a powerful and versatile building block that offers peptide chemists a tool to introduce conformational constraints and enhance the drug-like properties of synthetic peptides. Its straightforward integration into standard Fmoc-SPPS protocols, coupled with the predictable structural impact of the pyrrolidine ring, makes it an attractive component for the development of novel therapeutics. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of such conformationally restricting building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
